molecular formula C13H11N3OS B13766609 N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide

N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B13766609
M. Wt: 257.31 g/mol
InChI Key: PEGGRBZNXBIZJW-UHFFFAOYSA-N
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Description

N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide is a heterocyclic compound that features an indene moiety fused with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 1H-indene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 1H-inden-2-yl-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as thiols.

    Substitution: Substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-2-yl)-4-methylthiadiazole-5-carboxamide
  • N-(1H-inden-2-yl)-4-methylthiadiazole-5-sulfonamide
  • N-(1H-inden-2-yl)-4-methylthiadiazole-5-thioamide

Uniqueness

N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide is unique due to its specific combination of the indene and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H11N3OS/c1-8-12(18-16-15-8)13(17)14-11-6-9-4-2-3-5-10(9)7-11/h2-6H,7H2,1H3,(H,14,17)

InChI Key

PEGGRBZNXBIZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=CC=CC=C3C2

Origin of Product

United States

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